molecular formula C20H15FN6O2 B2674981 5-(3,4-Dimethoxyphenyl)-10-(4-fluorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene CAS No. 848058-23-1

5-(3,4-Dimethoxyphenyl)-10-(4-fluorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

Cat. No. B2674981
CAS RN: 848058-23-1
M. Wt: 390.378
InChI Key: CSLFSKICIBBSBM-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-10-(4-fluorophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a useful research compound. Its molecular formula is C20H15FN6O2 and its molecular weight is 390.378. The purity is usually 95%.
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Scientific Research Applications

Thermal and Photochemical Rearrangements

Complex organic compounds undergo intriguing thermal and photochemical rearrangements that are essential for understanding their stability and reactivity under different conditions. For instance, studies on derivatives of azatricyclo and benzazocine have shown novel rearrangements at specific temperatures and photochemical conditions, providing insights into their structural transformations and potential applications in developing new materials with unique properties (Padwa, Sackman, Shefter, & Vega, 1972).

Photochromic and Fluorescence Switching Properties

Research on hexatriene-type photochromic compounds has revealed their capabilities for photochromic coloration reactions, resulting in isomers with cyclohexadiene backbones. These compounds exhibit unique fluorescence switching properties, essential for developing advanced materials for optical data storage and sensors (Taguchi, Nakagawa, Nakashima, & Kawai, 2011).

Molecular Crystals and Polymerisation

The synthesis and study of macrocyclic oligomers, such as those derived from aromatic polyetherketone, highlight the potential for creating new materials with tailored properties. These studies focus on the structural characterization, fractionation, and ring-opening polymerisation, contributing to advancements in materials science, particularly in creating high-performance polymers and engineering molecular crystals with predetermined properties (Baxter, Colquhoun, Hodge, Kohnke, Lewis, & Williams, 2000).

Fluorescence and Charge Transfer

Investigations into the fluorescence and charge transfer properties of diarylethenes, especially those substituted with different groups, are crucial for understanding their electronic and optical properties. These studies are foundational for developing fluorescent probes and materials for electronic devices, offering insights into the effects of structural variations on their photophysical behavior (Singh & Kanvah, 2001).

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-10-(4-fluorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O2/c1-28-16-8-3-12(9-17(16)29-2)18-24-25-20-15-10-23-27(19(15)22-11-26(18)20)14-6-4-13(21)5-7-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLFSKICIBBSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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